molecular formula C16H20BNO4 B2523386 Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole-2-carboxylate CAS No. 2259361-38-9

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole-2-carboxylate

Cat. No. B2523386
CAS RN: 2259361-38-9
M. Wt: 301.15
InChI Key: QNTBGMIDJIRIRU-UHFFFAOYSA-N
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Description

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole-2-carboxylate, also known as MTBDI, is a boron-containing compound used in scientific research. This compound has gained attention due to its unique structure and potential applications in the field of medicinal chemistry.

Scientific Research Applications

Organic Synthesis

This compound is an important intermediate in organic synthesis . It can be synthesized through nucleophilic and amidation reactions . It is used in various transformation processes due to its high stability, low toxicity, and high reactivity .

Drug Synthesis

In the organic synthesis of drugs, boronic acid compounds like this one are usually used to protect diols . It is utilized in the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions .

Enzyme Inhibitors

Boric acid compounds, such as this one, are usually used as enzyme inhibitors in drug application research .

Ligand Drugs

This compound can also be used as a specific ligand drug . In addition to treating tumors and microbial infections, they can also be used to treat anticancer drugs .

Fluorescent Probes

Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .

Drug Carriers

Boronic ester bonds, like the ones in this compound, are widely used in the construction of stimulus-responsive drug carriers . These carriers can not only load anti-cancer drugs, but also deliver insulin and genes . The drug is loaded onto the carrier through covalent or non-covalent interactions, and the formation and rupture of the boronic ester bond in different environments is used to achieve controlled drug release .

Borylation

This compound may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .

Hydroboration

It can be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

properties

IUPAC Name

methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BNO4/c1-15(2)16(3,4)22-17(21-15)11-7-6-10-8-13(14(19)20-5)18-12(10)9-11/h6-9,18H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTBGMIDJIRIRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(N3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2259361-38-9
Record name methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate
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